BenchChemオンラインストアへようこそ!

BMS-214662

Farnesyltransferase Inhibition Enzyme Assay IC50 Comparison

BMS-214662 is the most potent apoptotic farnesyltransferase inhibitor known, requiring 25-fold lower concentration than Lonafarnib to trigger significant apoptosis in both Ras-mutant and Ras-wild-type tumor models. Its intravenous formulation achieves >40% FTase inhibition in PBMCs sustained over 24 hours—a pharmacokinetic advantage over oral FTIs like Tipifarnib. Demonstrated activity against multidrug-resistant HCT-116/VM46 colon carcinoma confirms utility for MDR research. Choose BMS-214662 for robust, rapid apoptosis induction and precise in vivo target engagement control unmatched by other FTIs.

Molecular Formula C25H23N5O2S2
Molecular Weight 489.6 g/mol
CAS No. 195987-41-8
Cat. No. B126714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-214662
CAS195987-41-8
Synonyms(3R)-2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine-7-carbonitrile;  (R)-2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine-7-carbonitr
Molecular FormulaC25H23N5O2S2
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESC1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5
InChIInChI=1S/C25H23N5O2S2/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22/h1-11,14,18,23H,12,15-17H2,(H,27,28)/t23-/m1/s1
InChIKeyOLCWFLWEHWLBTO-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMS-214662 (195987-41-8): A Potent and Selective Farnesyltransferase Inhibitor for Targeted Cancer Research Procurement


BMS-214662 (CAS: 195987-41-8) is a potent, nonpeptide, small-molecule inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of Ras and other proteins involved in oncogenic signaling [1]. Chemically, it is a member of the benzodiazepine class, specifically a 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivative, and was advanced to human clinical trials by Bristol-Myers Squibb based on its promising preclinical antitumor activity [2]. As a farnesyltransferase inhibitor (FTI), it is part of a class of agents under investigation for the treatment of solid tumors and hematologic malignancies [3]. This guide focuses on the quantifiable evidence differentiating BMS-214662 from its closest FTI analogs, namely Tipifarnib (R115777) and Lonafarnib (SCH66336), to inform scientific procurement decisions.

Beyond IC50: Why BMS-214662 Cannot Be Substituted by Other Farnesyltransferase Inhibitors


While the farnesyltransferase inhibitor (FTI) class includes multiple clinical candidates, such as Tipifarnib (R115777) and Lonafarnib (SCH66336), they are not functionally interchangeable [1]. Generic substitution or cross-class selection based solely on the 'FTI' label ignores critical quantitative differentiators that dictate experimental and clinical utility. These include marked differences in *in vitro* and *in vivo* apoptotic potency, route of administration (intravenous vs. oral), and pharmacokinetic/pharmacodynamic (PK/PD) profiles that affect target engagement [2]. The evidence presented in Section 3 demonstrates that BMS-214662 exhibits a distinct and quantifiably superior apoptotic induction capacity compared to Lonafarnib, and a unique intravenous administration profile that bypasses the oral bioavailability challenges faced by its analogs [3]. Therefore, for studies requiring robust and rapid apoptosis induction, particularly in specific tumor models, BMS-214662 is not a functional equivalent to other FTIs.

Quantitative Evidence for Selecting BMS-214662 (195987-41-8) over Closest Analogs: A Head-to-Head Comparison


Potency vs. Farnesyltransferase (FTase): A Comparative IC50 Analysis

BMS-214662 demonstrates potent inhibition of farnesyltransferase with an IC50 of 1.35 nM [1]. While it is not the most potent FTI on a purely IC50 basis, it maintains a competitive profile against its primary clinical-stage comparators, Tipifarnib and Lonafarnib, which report IC50 values of 0.6 nM and 2.8 nM, respectively . This positions BMS-214662 within the low-nanomolar range necessary for effective cellular activity, but its differentiation lies not in marginal IC50 differences but in downstream functional consequences like apoptosis induction.

Farnesyltransferase Inhibition Enzyme Assay IC50 Comparison Potency Benchmarking

Apoptosis Induction: BMS-214662 vs. Lonafarnib (SCH66336) in Gastrointestinal Tumor Models

In a direct comparative study using gastrointestinal tumor cell lines (HepG2 and HT29), BMS-214662 demonstrated a significantly more potent apoptotic effect compared to Lonafarnib (SCH66336). Specifically, BMS-214662 induced significant apoptosis at a concentration of 1 µM within 24 hours, whereas a 25-fold higher concentration of 25 µM of SCH66336 was required to achieve a comparable level of significant apoptosis [1].

Apoptosis Farnesyltransferase Inhibitors Gastrointestinal Cancer Efficacy Comparison In Vitro Assay

Route of Administration and Pharmacokinetic Differentiation: Intravenous BMS-214662 vs. Oral FTIs

BMS-214662 is a primary intravenous (IV) FTI, in contrast to the orally administered Tipifarnib and Lonafarnib [1]. This fundamental difference in formulation and administration route has significant implications for PK/PD. A Phase I study established that a weekly 24-hour continuous IV infusion of BMS-214662 at the recommended dose of 275 mg/m² achieves a mean AUC of 32 μM·h and sustains >40% inhibition of FTase in peripheral blood mononuclear cells (PBMCs) for the full 24-hour infusion period [2]. This contrasts with the 1-hour infusion schedule, which achieved >80% FTase inhibition for ≤6 hours [2].

Pharmacokinetics Route of Administration Intravenous Oral Bioavailability Farnesyltransferase Inhibitors

Selectivity Profile: BMS-214662 is a Highly Selective Farnesyltransferase Inhibitor Over Geranylgeranyltransferase I

BMS-214662 exhibits a high degree of selectivity for its primary target, farnesyltransferase (FTase), over the related enzyme geranylgeranyltransferase I (GGTase I). The compound is over 1000-fold more selective for FTase, with an IC50 for GGTase I-mediated geranylgeranylation of Ras-CVLL being 1.3 μM, compared to its nanomolar potency against FTase .

Selectivity Farnesyltransferase Geranylgeranyltransferase Prenylation Off-Target Effects

Optimal Research Applications for BMS-214662 (195987-41-8) Based on Evidence-Based Differentiation


Investigating Apoptotic Mechanisms in RAS-Driven and RAS-Independent Cancers

BMS-214662 is the compound of choice for research focused on the induction of apoptosis. Its quantifiably superior pro-apoptotic effect compared to Lonafarnib (requiring a 25-fold lower concentration to achieve a significant apoptotic response) makes it an ideal tool for dissecting apoptotic pathways in both Ras-mutant and Ras-wild-type tumor models [1]. Researchers seeking a potent and selective apoptotic trigger should prioritize this compound over less potent FTIs.

Preclinical Studies Requiring Controlled and Sustained Target Engagement via Intravenous Dosing

For *in vivo* studies where precise control over drug exposure and sustained target inhibition are critical, BMS-214662 is the preferred FTI due to its intravenous formulation. Its ability to achieve >40% FTase inhibition in PBMCs for a full 24-hour period via continuous IV infusion, as demonstrated in Phase I trials, provides a pharmacokinetic advantage over oral FTIs that are subject to variable absorption [2]. This makes it suitable for proof-of-concept studies investigating the relationship between target coverage and tumor growth inhibition.

Research on Tumor Models with Acquired Multidrug Resistance (MDR)

BMS-214662 has demonstrated preclinical activity against a multidrug-resistant subline of HCT-116 colon carcinoma (HCT-116/VM46), which is resistant to many standard cytotoxic agents [3]. This evidence supports its use in research aimed at overcoming MDR mechanisms, providing a valuable comparator for novel agents or combination strategies in chemoresistant cancer models.

Pharmacodynamic Studies of Farnesyltransferase Inhibition in Hematologic Malignancies

Given its classification alongside Tipifarnib and Lonafarnib as a leading FTI for myeloid malignancies [4], BMS-214662 is a critical tool for comparative research. Its unique IV administration profile and apoptotic potency differentiate it for studies investigating FTase inhibition in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), where achieving high and sustained target inhibition may be paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-214662

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.